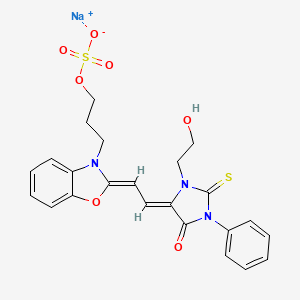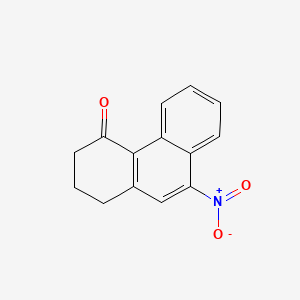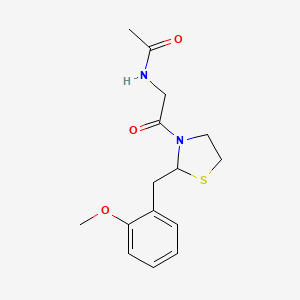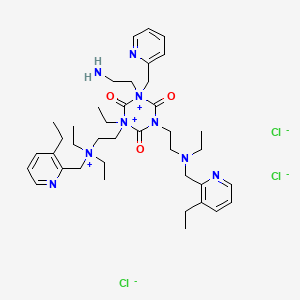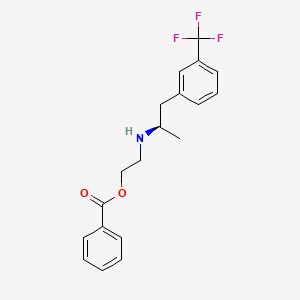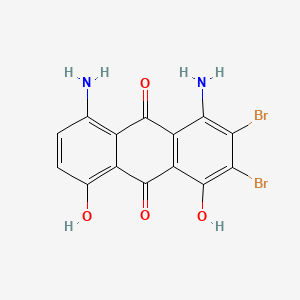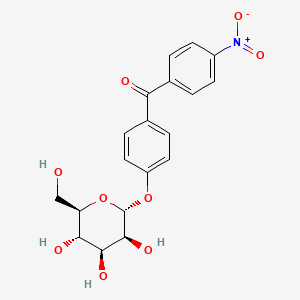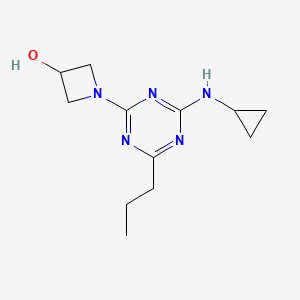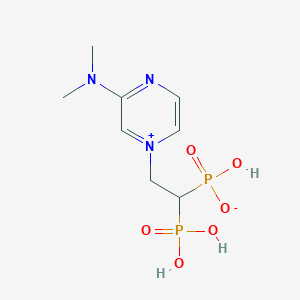
3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt is a synthetic organic compound that belongs to the class of pyrazinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyrazinium core with dimethylamino and diphosphonoethyl substituents, imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt typically involves the following steps:
Formation of the Pyrazinium Core: The pyrazinium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of Diphosphonoethyl Group: The diphosphonoethyl group is attached through phosphorylation reactions, using reagents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Dimethylamine, phosphorus oxychloride, various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt involves its interaction with specific molecular targets and pathways. The dimethylamino and diphosphonoethyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyridinium inner salt
- 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)quinolinium inner salt
Uniqueness
3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt is unique due to its specific pyrazinium core and the presence of both dimethylamino and diphosphonoethyl groups. These structural features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
203264-12-4 |
|---|---|
Fórmula molecular |
C8H15N3O6P2 |
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
[2-[3-(dimethylamino)pyrazin-1-ium-1-yl]-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H15N3O6P2/c1-10(2)7-5-11(4-3-9-7)6-8(18(12,13)14)19(15,16)17/h3-5,8H,6H2,1-2H3,(H3-,12,13,14,15,16,17) |
Clave InChI |
GQLKKEUNWLRAQM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


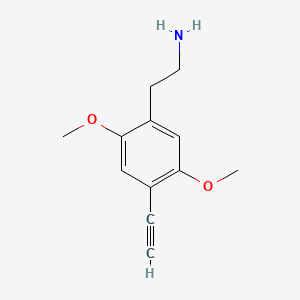
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)

![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)


